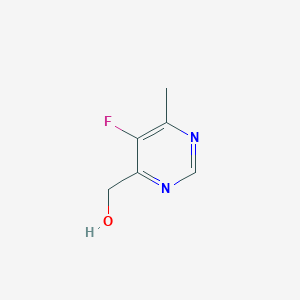
(5-Fluoro-6-methylpyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-6-methylpyrimidin-4-yl)methanol is a fluorinated pyrimidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxymethyl group attached to the pyrimidine ring. These features make it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyrimidin-4-yl)methanol typically involves the fluorination of pyrimidine derivatives. One common method starts with 2-fluoro-4-methylpyridine, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired compound . The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include multi-step processes with careful control of reaction conditions to ensure the selective introduction of the fluorine atom and the hydroxymethyl group.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-6-methylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (5-Fluoro-6-methylpyrimidin-4-yl)carboxylic acid, while substitution of the fluorine atom can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-6-methylpyrimidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine can enhance the metabolic stability and bioavailability of the compound, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, and this compound may serve as a lead structure for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (5-Fluoro-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target, while the hydroxymethyl group can participate in hydrogen bonding interactions. These features contribute to the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: This compound has a similar structure but with a pyrrolo[2,3-b]pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-methylpyridine: This is a precursor in the synthesis of (5-Fluoro-6-methylpyrimidin-4-yl)methanol and shares some structural similarities.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c1-4-6(7)5(2-10)9-3-8-4/h3,10H,2H2,1H3 |
InChI Key |
IQQLSYWCVBPQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


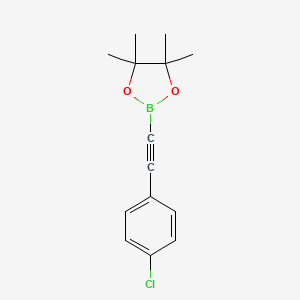
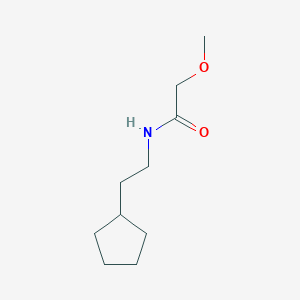

![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)


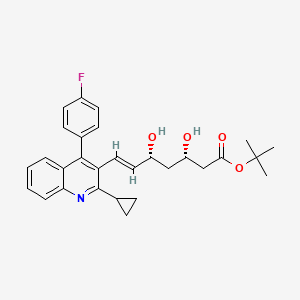
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
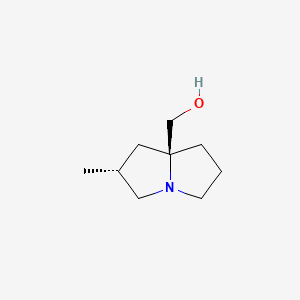
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)

![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)

